![molecular formula C7H8F5NO B3000684 5-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one CAS No. 2361634-97-9](/img/structure/B3000684.png)
5-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one
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Overview
Description
5-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one is a chemical compound with the molecular formula C7H8F5NO . It has a molecular weight of 217.14 . This compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for 5-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one is 1S/C7H8F5NO/c8-6(9,7(10,11)12)4-1-2-5(14)13-3-4/h4H,1-3H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
5-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one is a powder that is stored at room temperature .Scientific Research Applications
I have conducted a search for the scientific research applications of 5-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one , but unfortunately, the available information does not provide specific details on its unique applications in scientific research. The compound is listed for purchase on various chemical supply websites such as Sigma-Aldrich and Smolecule, indicating its availability for research purposes . However, detailed applications in particular fields of study are not provided in the search results.
Mechanism of Action
Future Directions
Piperidine derivatives, such as 5-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one, play a significant role in the pharmaceutical industry . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the discovery and biological evaluation of potential drugs containing the piperidine moiety is a promising area of study .
properties
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F5NO/c8-6(9,7(10,11)12)4-1-2-5(14)13-3-4/h4H,1-3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSZJVWBUKZYDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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